molecular formula C9H14N2O2 B11824399 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid

Cat. No.: B11824399
M. Wt: 182.22 g/mol
InChI Key: KLFRHYHJGCSTSN-UHFFFAOYSA-N
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Description

4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(1H-pyrazol-1-yl)pentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-methyl-3-pyrazol-1-ylpentanoic acid

InChI

InChI=1S/C9H14N2O2/c1-7(2)8(6-9(12)13)11-5-3-4-10-11/h3-5,7-8H,6H2,1-2H3,(H,12,13)

InChI Key

KLFRHYHJGCSTSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)O)N1C=CC=N1

Origin of Product

United States

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